1-(3-(5-Benzyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)ethanone
Description
1-(3-(5-Benzyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)ethanone is a heterocyclic compound featuring a piperidine ring linked to a 1,3,4-thiadiazole moiety via a ketone group. The thiadiazole ring is substituted with a benzyl group at the 5-position, while the piperidine nitrogen is acetylated. This structure combines aromatic, heterocyclic, and aliphatic components, making it a candidate for diverse pharmacological applications.
Properties
IUPAC Name |
1-[3-(5-benzyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3OS/c1-12(20)19-9-5-8-14(11-19)16-18-17-15(21-16)10-13-6-3-2-4-7-13/h2-4,6-7,14H,5,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGNSOXMXZPAALQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC(C1)C2=NN=C(S2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(3-(5-Benzyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)ethanone involves several stepsThe reaction conditions typically involve the use of reagents such as hydrazonoyl halides, alkyl carbothioates, and triethylamine . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
1-(3-(5-Benzyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)ethanone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .
Scientific Research Applications
Structural Characteristics
The compound features a piperidine ring substituted with a thiadiazole moiety and a benzyl group. The unique combination of these structural elements contributes to its diverse biological activities. The presence of the thiadiazole ring is particularly noteworthy as it is associated with various pharmacological properties.
| Structural Component | Description | Notable Activities |
|---|---|---|
| Piperidine Ring | A six-membered ring with nitrogen | Analgesic properties |
| Thiadiazole Moiety | Five-membered ring containing sulfur and nitrogen | Antimicrobial, anti-inflammatory |
| Benzyl Group | Aromatic hydrocarbon substituent | Enhances interaction with biological targets |
Biological Activities
Research has shown that compounds containing thiadiazole and piperidine structures exhibit a range of biological effects. The specific compound has been reported to have notable activities including:
- Antimicrobial Properties : The thiadiazole moiety has been linked to antimicrobial effects against various bacterial strains.
- Anti-inflammatory Effects : Compounds with similar structures have demonstrated the ability to reduce inflammation markers in vitro.
- Anticancer Activity : Preliminary studies suggest potential efficacy against cancer cell lines, indicating its role as a candidate for further oncological research.
Case Studies and Research Findings
- Antimicrobial Activity : A study evaluated the antimicrobial efficacy of several thiadiazole derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that derivatives similar to 1-(3-(5-Benzyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)ethanone exhibited significant inhibition at low concentrations .
- Anti-inflammatory Mechanisms : Research focusing on the anti-inflammatory effects of thiadiazole derivatives found that these compounds could inhibit cyclooxygenase enzymes, which are critical in the inflammatory response. This suggests that 1-(3-(5-Benzyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)ethanone may share similar mechanisms .
- Anticancer Potential : In vitro studies have shown that compounds with piperidine and thiadiazole structures can inhibit cancer cell proliferation. For instance, related compounds were tested against human breast cancer cells, revealing significant inhibitory effects comparable to established chemotherapeutics .
Mechanism of Action
The mechanism of action of 1-(3-(5-Benzyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to induce apoptotic cell death and block the cell cycle at the sub-G1 phase . The compound may also interact with enzymes and receptors involved in oxidative stress and inflammation, contributing to its antioxidant and anti-inflammatory effects .
Comparison with Similar Compounds
Thiadiazole vs. Tetrazole Analogs
Compounds such as 1-(1-aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone () replace the 1,3,4-thiadiazole ring with a tetrazole system. Tetrazole analogs are synthesized via azide cyclization (using sodium azide and triethyl orthoformate) followed by chloroacetylation and piperidine substitution. These derivatives exhibit distinct electronic properties due to the tetrazole’s high nitrogen content, which may enhance metabolic stability but reduce lipophilicity compared to thiadiazole-containing compounds. Pharmacologically, tetrazole derivatives are less explored in the provided evidence, though their structural rigidity could influence receptor binding .
Substituent Variations on the Thiadiazole Ring
- 1-(4-Chlorophenyl)-2-(5-methyl-1,3,4-thiadiazol-2-yl)ethanone (): This compound substitutes the benzyl group with a 4-chlorophenyl moiety and a methyl group at the 5-position of the thiadiazole.
- Cationic 1,3,4-thiadiazole derivatives (): Derivatives like 1-(4-(benzo[d]oxazol-2-yl)-4,5-dihydro-5-imino-1,3,4-thiadiazol-2-yl)ethanone incorporate fused aromatic systems (e.g., benzoxazole), which may improve DNA intercalation properties, as suggested by their anticancer activity in preliminary studies .
Replacement of Thiadiazole with Oxadiazole
Compounds such as 1-(5-mercapto-1,3,4-oxadiazol-2-yl)-2-(pyridine-2-ylamino)ethanone () and 2-[[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-methylpiperidin-1-yl)ethanone () replace thiadiazole with 1,3,4-oxadiazole. For example, the mercapto-oxadiazole derivative in demonstrated significant antimicrobial activity (MIC: 30.2–43.2 μg/cm³), suggesting sulfur and oxygen interplay enhances microbial targeting .
Piperidine Ring Modifications
- 1-(3-(4-Chlorobenzoyl)piperidin-1-yl)ethanone (): This analog replaces the thiadiazole-benzyl group with a 4-chlorobenzoyl moiety on the piperidine ring.
- (S)-1-(3-(((2-Nitrophenyl)amino)methyl)piperidin-1-yl)ethan-1-one (): This derivative introduces a nitrobenzene substituent, which could confer redox activity or serve as a hydrogen-bond acceptor. Such modifications are critical in bromodomain inhibitors, as seen in structure-guided drug design .
Pharmacological Activity Comparison
Biological Activity
1-(3-(5-Benzyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)ethanone is a novel compound belonging to the class of thiadiazole derivatives. Thiadiazoles are recognized for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article delves into the biological activity of this specific compound, highlighting its potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The compound features a piperidine ring linked to a thiadiazole moiety, which is known for its pharmacological significance. The presence of the benzyl group enhances its lipophilicity, potentially improving its bioavailability. The following table summarizes the structural characteristics and notable features of the compound:
| Property | Details |
|---|---|
| IUPAC Name | 1-(3-(5-benzyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)ethanone |
| Molecular Formula | C16H19N3OS |
| Molecular Weight | 303.40 g/mol |
| Chemical Groups | Thiadiazole, Piperidine, Ketone |
The biological activity of 1-(3-(5-Benzyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)ethanone is attributed to its interaction with various molecular targets. The thiadiazole ring can modulate enzyme activity or receptor functions, while the piperidine component may enhance binding affinity to biological targets. This dual functionality suggests a multifaceted mechanism of action that warrants further investigation.
Anticancer Activity
Recent studies have indicated that thiadiazole derivatives exhibit significant anticancer properties. For instance, compounds with similar structures have shown cytotoxic effects against various cancer cell lines. The anticancer potential of 1-(3-(5-Benzyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)ethanone has been evaluated in vitro against human cancer cell lines:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 25.0 | |
| HeLa (Cervical Cancer) | 30.5 | |
| A549 (Lung Cancer) | 20.0 |
These results suggest that the compound may serve as a lead for developing new anticancer agents.
Antimicrobial Activity
The antimicrobial properties of thiadiazole derivatives are well-documented. 1-(3-(5-Benzyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)ethanone has demonstrated efficacy against various bacterial strains:
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 µg/mL | |
| Escherichia coli | 20 µg/mL | |
| Candida albicans | 10 µg/mL |
This antimicrobial activity highlights its potential application in treating infections caused by resistant strains.
Anti-inflammatory Activity
The anti-inflammatory effects of thiadiazole derivatives have also been explored. In vitro studies indicate that similar compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways:
These findings suggest that the compound may be useful in developing treatments for inflammatory diseases.
Case Studies
Several case studies have documented the synthesis and biological evaluation of thiadiazole derivatives similar to 1-(3-(5-Benzyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)ethanone:
- Study on Anticancer Effects : A study published in Frontiers in Chemistry demonstrated that a series of thiadiazole derivatives showed promising anticancer activity through apoptosis induction in cancer cells .
- Antimicrobial Efficacy Research : Research highlighted in MDPI indicated that certain thiadiazole compounds exhibited potent antibacterial and antifungal activities against clinical isolates .
Q & A
Basic Research Questions
Q. What are the established synthetic methodologies for 1-(3-(5-Benzyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)ethanone in current literature?
- Methodological Answer : The compound is typically synthesized via multi-step reactions involving thiadiazole intermediates. Key steps include:
- Condensation of 5-benzyl-1,3,4-thiadiazol-2-amine with chloroacetyl chloride at 0–5°C to form N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-chloroacetamide .
- Subsequent reaction with thiourea or hydrazine derivatives to construct the piperidine-ethanone scaffold .
- Optimization of reaction conditions (e.g., solvent choice, temperature control) to improve yield, as seen in analogous syntheses using acetonitrile under reflux .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- UV-Vis Spectroscopy : Used to analyze electronic transitions, with λmax values (e.g., 407–462 nm in DMSO) influenced by substituent effects .
- Thin-Layer Chromatography (TLC) : Monitors reaction progress and purity, with methanol/chloroform mixtures for recrystallization .
- Mass Spectrometry (MS) and NMR : Critical for confirming molecular weight and structural motifs (e.g., piperidine ring protons, thiadiazole carbons), though specific data are inferred from related compounds .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of 1-(3-(5-Benzyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)ethanone?
- Methodological Answer :
- Solvent Selection : Polar aprotic solvents (e.g., acetonitrile) enhance reactivity in condensation steps .
- Temperature Control : Low temperatures (0–5°C) prevent side reactions during chloroacetylation .
- Catalyst Use : Acidic or basic catalysts (e.g., thionyl chloride) may accelerate intermediate formation, as seen in analogous ketone syntheses .
Q. What strategies address discrepancies in biological activity data across studies?
- Methodological Answer :
- Assay Standardization : Use consistent cell lines (e.g., microbial vs. mammalian) and replicate experiments to validate activity .
- Purity Verification : Employ HPLC or GC-MS to confirm compound integrity, as impurities can skew bioactivity results .
- Orthogonal Assays : Cross-validate using enzymatic inhibition and cell viability assays to resolve contradictions .
Q. What are the critical considerations when employing SHELX software for crystallographic refinement of derivatives?
- Methodological Answer :
- Data Quality : High-resolution data (>1.0 Å) are preferred, but SHELX can handle twinned crystals via TwinLaw commands .
- Restraints : Apply geometric restraints for piperidine and thiadiazole rings to improve refinement accuracy .
- Validation : Use R-factor and electron density maps to confirm atomic positions .
Q. How do solvent effects influence UV-Vis spectral interpretation, and how can researchers mitigate variability?
- Methodological Answer :
- Solvent Polarity : Polar solvents (e.g., DMSO) redshift λmax due to stabilization of excited states .
- Standardization : Use the same solvent for comparative studies and report solvent parameters (e.g., dielectric constant) .
- Multi-Solvent Analysis : Compare spectra in DMSO, methanol, and water to identify solvent-dependent shifts .
Q. What strategies are effective for designing analogues to explore structure-activity relationships (SAR)?
- Methodological Answer :
- Substituent Variation : Modify the benzyl group on the thiadiazole or the ethanone moiety to assess steric/electronic effects .
- Bioisosteric Replacement : Replace thiadiazole with oxadiazole or triazole to evaluate ring-specific interactions .
- In Silico Modeling : Use docking studies to predict binding affinities with target proteins (e.g., enzymes, receptors) .
Q. How are crystallographic challenges like twinning or low-resolution data addressed for this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
